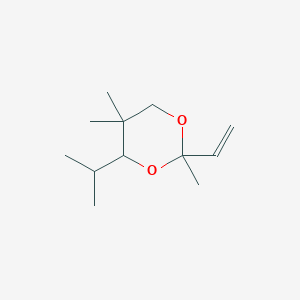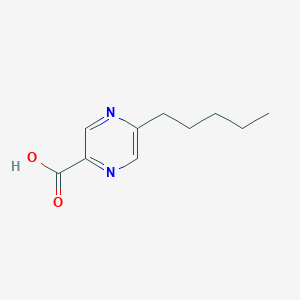
5-Pentylpyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentylpyrazine-2-carboxylic acid is a derivative of pyrazinecarboxylic acid, which is a heterocyclic aromatic organic compound.
Preparation Methods
The preparation of 5-Pentylpyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2,5-dimethylpyrazine using air in the presence of a catalyst at elevated temperatures. The catalyst typically consists of a carrier such as gamma-Al2O3 and active components like metallic oxides of manganese, vanadium, titanium, and strontium . Another method involves the oxidation of 2,5-dimethylpyrazine in an acetic acid solvent using cobalt acetate and manganese acetate as catalysts, with potassium bromide as a cocatalyst .
Chemical Reactions Analysis
5-Pentylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium dichromate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Pentylpyrazine-2-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antifungal properties. In medicine, it is explored for its potential use in drug development due to its biological activities. In industry, it is used in the production of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 5-Pentylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
5-Pentylpyrazine-2-carboxylic acid can be compared with other pyrazine derivatives such as 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid. These compounds share similar structural features but differ in their biological activities and applications. For example, 2-pyrazinecarboxylic acid is known for its antimicrobial properties, while 2,3-pyrazinedicarboxylic acid is studied for its potential use in coordination chemistry .
Properties
CAS No. |
89967-35-1 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-pentylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-5-8-6-12-9(7-11-8)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
DQYDHBADQJPHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14374301.png)
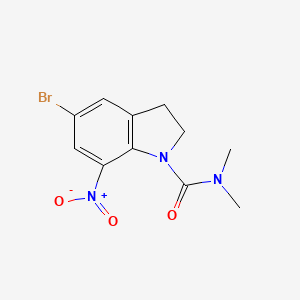
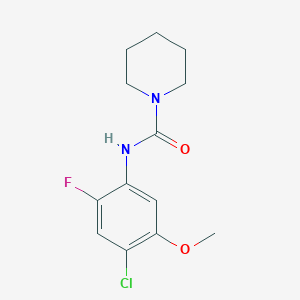
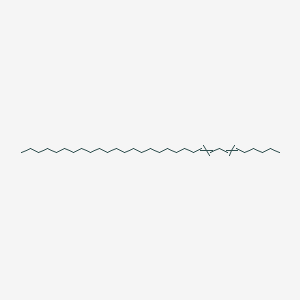
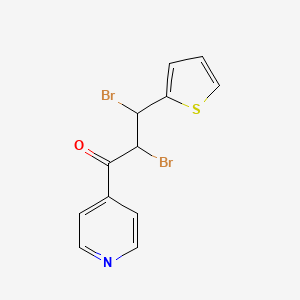
![3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14374319.png)
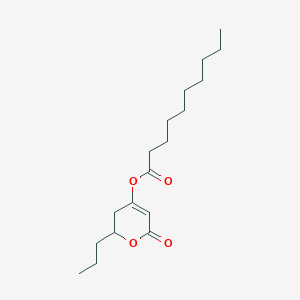

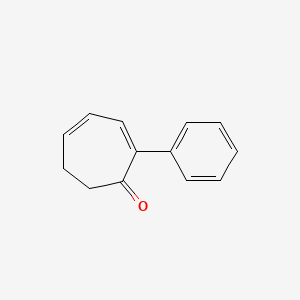
![{1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid](/img/structure/B14374340.png)
![2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14374349.png)
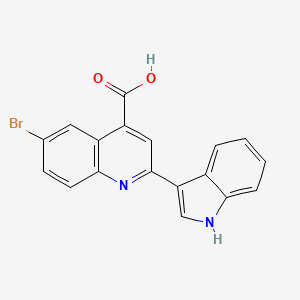
![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)
